2-Ethyl-2-phenylmalonamide-d5
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Overview
Description
2-Ethyl-2-phenylmalonamide-d5 is a deuterium-labeled derivative of 2-Ethyl-2-phenylmalonamide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for the tracking and quantification of the compound in various biological systems, making it a valuable tool in drug development and metabolic studies .
Scientific Research Applications
2-Ethyl-2-phenylmalonamide-d5 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Stable Isotope Labeling: Employed in mass spectrometry for quantification and tracing of biological molecules.
Biological Studies: Used in studies involving enzyme kinetics and protein-ligand interactions
Mechanism of Action
Target of Action
2-Ethyl-2-phenylmalonamide-d5 is a deuterium-labeled compound of 2-Ethyl-2-phenylmalonamide The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that deuterium-labeled compounds are often used as tracers in biochemical pathways during drug development , but the exact pathways influenced by this compound require further investigation.
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the deuterium labeling in this compound could influence its ADME properties and thus its bioavailability.
Result of Action
As a deuterium-labeled compound, it’s primarily used as a tracer in drug development
Biochemical Analysis
Biochemical Properties
2-Ethyl-2-phenylmalonamide-d5 plays a significant role in biochemical reactions, particularly in the study of drug metabolism and pharmacokinetics. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many drugs. The deuterium labeling allows for precise tracking of the compound’s metabolic fate, providing insights into its interaction with biomolecules. These interactions often involve the formation of stable complexes, which can be analyzed to understand the compound’s role in metabolic processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes, depending on the context of its use. For instance, it may inhibit certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound’s impact becomes detrimental. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s and other metabolic enzymes. These interactions can affect the compound’s metabolic flux and the levels of metabolites in different pathways. The deuterium labeling allows for precise tracking of the compound’s metabolic fate, providing valuable insights into its role in metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its biological effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments. Studies have shown that this compound can localize to the mitochondria, nucleus, and other organelles, influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-phenylmalonamide-d5 involves the incorporation of deuterium into the parent compound, 2-Ethyl-2-phenylmalonamide. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound. .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate and purify the deuterium-labeled compound
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-phenylmalonamide-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or acyl chlorides in the presence of a catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-phenylmalonamide: The non-deuterated parent compound.
2-Ethylmalonamide: A similar compound lacking the phenyl group.
2-Phenylmalonamide: A similar compound lacking the ethyl group
Uniqueness
2-Ethyl-2-phenylmalonamide-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms allow for precise tracking and quantification in biological systems, making it a valuable tool in drug development and metabolic studies. This sets it apart from its non-deuterated counterparts .
Properties
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethyl)-2-phenylpropanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHPFOXAAIUMB-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)(C(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.